7-Bromo-5,6-dichloro-1h-1,3-benzodiazole
Description
Overview of 1H-1,3-Benzodiazole Heterocyclic Systems in Chemical Sciences
1H-1,3-Benzodiazole, commonly known as benzimidazole (B57391), is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This scaffold is of significant interest due to its structural similarity to purine, a key component of nucleic acids, which allows benzimidazole derivatives to interact with various biological systems. Consequently, the benzimidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. rsc.orgnih.gov Beyond its medicinal applications, the benzimidazole framework is also valued in materials science for its thermal stability and electron-transporting capabilities, making it a useful component in the design of organic light-emitting diodes (OLEDs) and other organic electronic devices. alfa-chemistry.com
Significance of Halogenated Benzodiazole Frameworks
The introduction of halogen atoms onto the benzimidazole framework can profoundly influence the molecule's physicochemical and biological properties. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, halogenated benzimidazoles have been investigated as potent inhibitors of various enzymes, including protein kinases, which are crucial targets in cancer therapy. researchgate.net For instance, the presence of chlorine and bromine atoms can lead to enhanced inhibitory activity. In the realm of materials science, halogenation can modulate the electronic properties of the benzimidazole core, affecting its performance in organic semiconductors. alfa-chemistry.com
Research Gaps and Motivations for Studying 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole
Despite the broad interest in halogenated benzimidazoles, a survey of the scientific literature reveals a significant research gap concerning this compound. While related compounds with different halogenation patterns have been synthesized and studied, this specific isomer remains largely unexplored. The unique substitution pattern of a bromine atom at the 7-position and chlorine atoms at the 5- and 6-positions presents an opportunity to investigate the synergistic effects of these halogens on the molecule's properties.
The motivation for studying this particular compound is multifaceted. From a medicinal chemistry perspective, it represents a novel scaffold that could exhibit unique biological activities, potentially as a kinase inhibitor or as an antimicrobial agent. In materials science, its polysubstituted nature could lead to desirable electronic and photophysical properties for applications in organic electronics. The lack of available data on its synthesis, characterization, and potential applications provides a strong impetus for further research to fill this knowledge void and unlock the potential of this intriguing molecule.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂N₂ |
| Molecular Weight | 265.92 g/mol |
| XLogP3 | 3.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 263.88567 Da |
| Topological Polar Surface Area | 28.7 Ų |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
4-bromo-5,6-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,(H,11,12) |
InChI Key |
MPHNFGWDXVYTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Br)N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole suggests that the primary disconnection would be at the C-N bonds of the imidazole (B134444) ring. This approach points to a substituted o-phenylenediamine (B120857) as a key precursor. Specifically, a 3-bromo-4,5-dichlorobenzene-1,2-diamine (B6252105) would be the ideal starting material. The benzimidazole (B57391) ring could then be formed by reacting this diamine with a one-carbon synthon, such as formic acid or its derivatives.
Alternatively, the halogen substituents could be introduced after the formation of the benzimidazole core. In this case, the retrosynthesis would lead back to 5,6-dichloro-1H-1,3-benzodiazole, which would then undergo bromination. The synthesis of 5,6-dichloro-1H-1,3-benzodiazole itself would start from 4,5-dichloro-o-phenylenediamine.
Key Precursors:
3-Bromo-4,5-dichloro-1,2-phenylenediamine
4,5-Dichloro-1,2-phenylenediamine
Formic acid or its derivatives (e.g., trimethyl orthoformate)
Brominating agents (e.g., N-bromosuccinimide, liquid bromine)
Classical and Modern Synthetic Routes towards the 1H-1,3-Benzodiazole Core
The formation of the 1H-1,3-benzodiazole (benzimidazole) core is a well-established transformation in organic chemistry, with numerous methods available. rsc.org These can be broadly categorized into condensation reactions and cyclization strategies.
Condensation Reactions for Ring Formation
The most common and straightforward method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl compound. enpress-publisher.com This can include aldehydes, carboxylic acids, or their derivatives. bohrium.comorganic-chemistry.orgresearchgate.netnih.gov
For the synthesis of an unsubstituted C2 position, as in the target molecule, formic acid or trimethyl orthoformate are typically used. chemicalbook.com The reaction generally proceeds by initial formation of a Schiff base, followed by cyclization and dehydration to form the aromatic benzimidazole ring.
Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this condensation. These include the use of mineral acids, Lewis acids, and solid supports. beilstein-journals.org Green chemistry approaches utilizing water as a solvent or microwave-assisted synthesis have also been reported. beilstein-journals.org
Cyclization Strategies
Cyclization strategies often involve the intramolecular reaction of a pre-functionalized aniline (B41778) derivative. For instance, an N-acylated o-nitroaniline can be reduced, and the resulting amine can then cyclize to form the benzimidazole ring.
Another approach involves the oxidative cyclization of N-aryl-amidines. This method has been shown to be effective for the synthesis of diversely substituted benzimidazoles.
The table below summarizes some common condensation reactions for benzimidazole synthesis:
| Reactants | Reagents/Conditions | Product | Reference(s) |
| o-phenylenediamine, Aldehyde | H2O2, HCl, MeCN, rt | 2-Aryl-1H-benzimidazole | organic-chemistry.org |
| o-phenylenediamine, Aldehyde | Hypervalent iodine | 2-Aryl-1H-benzimidazole | organic-chemistry.org |
| o-phenylenediamine, Aldehyde | Supported gold nanoparticles | 2-Substituted-1H-benzimidazole | mdpi.com |
| o-phenylenediamine, Carboxylic acid | Acid catalyst, heat | 2-Substituted-1H-benzimidazole | nih.gov |
Palladium-Catalyzed Coupling Reactions for Ring Construction and Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in heterocyclic chemistry. While often used for the functionalization of a pre-formed benzimidazole ring, they can also be employed in its construction. For instance, palladium-catalyzed amination reactions can be used to form the key o-phenylenediamine precursors.
More commonly, palladium catalysis is used for the C-H functionalization of the benzimidazole core, allowing for the introduction of various substituents at different positions. enpress-publisher.com However, for the synthesis of the target molecule, this approach is less direct than the classical condensation methods.
Strategies for Targeted Halogenation at Positions 5, 6, and 7
Achieving the specific 7-bromo-5,6-dichloro substitution pattern requires careful consideration of the directing effects of the substituents and the reaction conditions.
One plausible strategy involves the sequential halogenation of the benzimidazole ring. Starting with 1H-1,3-benzodiazole, a dichlorination reaction could be performed first. The electron-donating nature of the imidazole ring would direct electrophilic substitution to the benzene (B151609) ring. Subsequent bromination would then be directed by the existing chloro substituents.
Alternatively, and more likely to be regioselective, would be to start with a pre-halogenated precursor. The synthesis could commence with 4,5-dichloro-1,2-phenylenediamine, which upon condensation with a C1 synthon, would yield 5,6-dichloro-1H-1,3-benzodiazole. The final step would be the selective bromination at the 7-position. The regioselectivity of this bromination would be influenced by the electronic properties of the dichloro-substituted ring.
Direct bromination of 5,6-dichloro-1H-benzimidazole would likely be challenging in terms of achieving exclusive substitution at the 7-position. A mixture of isomers might be formed, necessitating careful purification.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Both condensation and halogenation reactions are sensitive to temperature. Optimization is required to ensure complete reaction while minimizing side products.
Catalyst: For condensation reactions, the selection of an appropriate acid or metal catalyst can dramatically improve yields.
Stoichiometry of Reagents: Careful control of the molar ratios of the reactants is essential, particularly in the halogenation steps, to avoid over- or under-halogenation.
A systematic approach to optimization would involve screening different solvents, temperatures, and catalyst loadings to identify the optimal conditions for each step of the synthesis. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy would be essential analytical tools for monitoring reaction progress and characterizing the purity of the product.
The table below outlines some reported conditions for the bromination of benzimidazole derivatives:
| Substrate | Reagents | Conditions | Yield |
| 5,6-Dichloro-1H-Benzimidazole | NBS (1.1 equiv), AIBN (0.1 equiv) | Anhydrous DCM, 0°C to rt, 6 hours | 85% |
| 5,6-Dichloro-1H-Benzimidazole | Liquid bromine (1.05 equiv) | Glacial acetic acid, reflux at 120°C, 3 hours | 78% |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green strategies can be proposed based on the synthesis of other benzimidazole derivatives. chemmethod.comsphinxsai.com
One of the primary green approaches involves the use of alternative energy sources, such as microwave irradiation. mdpi.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for 1,2-disubstituted benzimidazoles, often under solvent-free conditions. mdpi.com This technique's potential for industrial applicability has been demonstrated through successful scale-up reactions. mdpi.com
The use of environmentally benign catalysts and solvents is another cornerstone of green benzimidazole synthesis. chemmethod.comsphinxsai.com Catalysts like ammonium (B1175870) chloride, zinc acetate, and aqueous boric acid solutions have been effectively used for the condensation of o-phenylenediamines with aldehydes at room temperature or slightly elevated temperatures. chemmethod.comniscpr.res.in These catalysts are often inexpensive, non-toxic, and can lead to high product yields with simple workup procedures. chemmethod.com Furthermore, conducting reactions in water, a safe and environmentally friendly solvent, has been shown to be a viable and economical approach for the synthesis of benzimidazole derivatives. sphinxsai.com
Solvent-free reactions represent another significant green methodology. chemmethod.comsphinxsai.com The synthesis of benzimidazoles by reacting o-phenylenediamine with aldehydes under solvent-free conditions, sometimes with a catalyst like K4[Fe(CN)6], offers a mild and inexpensive process. sphinxsai.com Deep eutectic solvents (DES) are also emerging as a green alternative, acting as both the reaction medium and the reagent, which can simplify the work-up procedure and improve yields. nih.gov
The following table summarizes various green chemistry approaches applicable to benzimidazole synthesis:
Interactive Data Table: Green Chemistry Approaches for Benzimidazole Synthesis| Green Chemistry Approach | Catalyst/Solvent | Key Advantages | Relevant Findings |
|---|---|---|---|
| Microwave-assisted synthesis | Er(OTf)3 (1% mol), solvent-free | Rapid reaction times (5-10 min), high yields (86-99%), reduced waste, potential for industrial scale-up. mdpi.com | Synthesis of 1,2-disubstituted benzimidazoles demonstrated on a 20 mmol scale with excellent yield (93%). mdpi.com |
| Green Catalysts | Ammonium chloride, Zinc acetate, Boric acid | Inexpensive, non-toxic, mild reaction conditions, simple workup procedures. chemmethod.comsphinxsai.comniscpr.res.in | Effective for one-pot synthesis of 2-substituted benzimidazoles with moderate to good yields. chemmethod.comniscpr.res.in |
| Green Solvents | Water, Polyethylene glycol (PEG) | Environmentally benign, economical, safe. sphinxsai.com | Successful synthesis of benzimidazoles in water without additional reagents/catalysts. sphinxsai.com |
| Solvent-free Reactions | K4[Fe(CN)6] | Mild and inexpensive process, avoids the use of hazardous solvents. sphinxsai.com | High yields achieved for the synthesis of benzimidazoles from 1,2-diamines and aldehydes. sphinxsai.com |
| Deep Eutectic Solvents (DES) | Choline chloride:o-phenylenediamine | Acts as both solvent and reagent, sustainable, simplifies work-up. nih.gov | Selective synthesis of 1,2-disubstituted or 2-substituted benzimidazoles with high yields. nih.gov |
Scalable Synthetic Protocols and Industrial Relevance
The industrial production of halogenated benzimidazoles requires synthetic routes that are not only efficient and high-yielding but also scalable, cost-effective, and safe. While specific scalable protocols for this compound are not extensively documented in public literature, patents and studies on related compounds provide insights into industrially relevant methodologies.
A patent for the preparation of 2-bromo-5,6-dichlorobenzimidazole, a structurally analogous compound, outlines a process that involves the reaction of 5,6-dichlorobenzimidazole-2-one with phosphorous oxybromide. google.com This suggests that multi-step syntheses involving the construction of the benzimidazole core followed by halogenation are a potential route for industrial production.
For large-scale synthesis, one-pot reactions are often preferred as they reduce the number of unit operations, minimize waste, and can be more economical. The development of a kilogram-scale synthesis for a bipyridinyl benzimidazole derivative highlights the importance of optimizing key steps, such as Suzuki-Miyaura coupling and selective oxidation reactions, for mass production. nih.gov Such optimization can lead to high-yield synthesis on a multi-kilogram scale. nih.gov
The choice of reagents and reaction conditions is also critical for scalability. A method for the synthesis of 2-aryl- and 2-alkyl-substituted benzazoles utilized triphenylbismuth (B1683265) dichloride as a promoter, which can be easily and inexpensively synthesized on a 10 g scale, indicating its potential for larger-scale applications. beilstein-journals.org Furthermore, the development of scalable metal-, azide-, and halogen-free methods, even for other heterocycles, underscores a trend towards safer and more sustainable industrial processes that can be carried out in both batch and flow reactors. nih.gov
The scalability of green chemistry methods is also a key consideration. For instance, a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles was successfully scaled up to a 20 mmol scale, demonstrating the potential for this technology in industrial applications. mdpi.com
The following table compares potential synthetic strategies in terms of their scalability for producing halogenated benzimidazoles:
Interactive Data Table: Comparison of Scalable Synthetic Strategies for Halogenated Benzimidazoles| Synthetic Strategy | Key Features | Advantages for Scalability | Potential Challenges for Scalability |
|---|---|---|---|
| Multi-step synthesis via halogenated precursors | Stepwise construction and functionalization. google.com | Good control over regioselectivity. | More unit operations, potential for lower overall yield, increased waste. |
| One-pot reactions | Multiple transformations in a single reactor. nih.gov | Reduced processing time and cost, minimized waste. | Requires careful optimization of reaction conditions for all steps. |
| Catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) | Formation of C-C bonds to introduce substituents. nih.gov | High efficiency and functional group tolerance. | Cost and availability of catalysts, potential for metal contamination in the final product. |
| Microwave-assisted synthesis | Use of microwave irradiation to accelerate reactions. mdpi.com | Significant reduction in reaction time, improved yields. | Requires specialized equipment for large-scale production, potential for non-uniform heating. |
| Flow chemistry | Continuous reaction in a flow reactor. nih.gov | Enhanced safety, better heat and mass transfer, easier to scale up by extending run time. | Higher initial investment in equipment, potential for clogging. |
Spectroscopic and Advanced Analytical Characterization Methodologies for 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Detailed experimental or predicted ¹H NMR and ¹³C NMR data for 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole could not be located. Structural elucidation of this compound by NMR spectroscopy would involve the analysis of chemical shifts, coupling constants, and signal integrations to confirm the arrangement of protons and carbon atoms within the molecule.
For ¹H NMR, one would expect to observe signals corresponding to the aromatic proton and the N-H proton of the benzimidazole (B57391) ring. The chemical shift of the aromatic proton would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents. The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
In ¹³C NMR spectroscopy, distinct signals would be expected for each of the carbon atoms in the benzimidazole ring system. The positions of these signals would be characteristic of the electronic environment of each carbon, with the carbons bearing halogen substituents showing significant shifts.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific experimental or simulated IR spectral data for this compound is not available. An experimental IR spectrum would be expected to display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational modes would include N-H stretching, C-H stretching, C=N stretching, and C-C aromatic stretching. The presence of carbon-halogen bonds (C-Br and C-Cl) would also give rise to characteristic absorptions in the fingerprint region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
There is no available experimental mass spectrometry data for this compound. Mass spectrometry would be a crucial technique for determining the molecular weight of the compound and confirming its elemental composition. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine and chlorine isotopes, this molecular ion peak would appear as a characteristic isotopic pattern, which would be a key identifier for the compound. Analysis of the fragmentation pattern would provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Experimental or theoretical UV-Vis spectroscopic data for this compound could not be found. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the benzimidazole ring system. The position and intensity of these absorption maxima would be influenced by the halogen substituents on the benzene (B151609) ring.
Advanced Characterization Techniques (e.g., X-ray Crystallography for Solid-State Structure)
No published X-ray crystallographic data for this compound is available. This technique would be the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. Such an analysis would offer unambiguous confirmation of the compound's structure.
Chemical Reactivity and Derivatization Studies of 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole
Electrophilic Aromatic Substitution Reactions on the Benzodiazole Ring System
The benzimidazole (B57391) ring system is generally susceptible to electrophilic aromatic substitution. In the parent benzimidazole, these reactions preferentially occur at the 5- and 6-positions, which are electronically activated by the fused imidazole (B134444) ring. tandfonline.com However, in the case of 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole, the benzene (B151609) ring is heavily substituted with three electron-withdrawing halogen atoms (bromine and chlorine). This polyhalogenation significantly deactivates the benzene ring towards electrophilic attack.
Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which typically proceed on activated aromatic rings, would require harsh conditions to react with this substrate. wikipedia.org The strong deactivating effect of the three halogens likely makes further electrophilic substitution on the C4 position (the only available position on the benzene moiety) highly challenging.
In related halogenated benzimidazoles, electrophilic substitution has been shown to occur at the available positions on the benzene ring, though often requiring forcing conditions. For instance, the nitration of 2-alkyl-5(6)-chlorobenzimidazoles occurs at the 6(5) and subsequently the 4(7) positions. tandfonline.com For the title compound, any potential electrophilic attack would be directed to the C4 position, but the cumulative deactivation by the adjacent chloro and bromo substituents makes this process unfavorable.
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Outcome | Rationale |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | No reaction or very low yield | Severe deactivation of the benzene ring by three halogen substituents. |
| Bromination | Br₂ / FeBr₃ | No reaction or very low yield | Severe deactivation of the benzene ring by three halogen substituents. |
| Sulfonation | Fuming H₂SO₄ | No reaction or very low yield | Severe deactivation of the benzene ring by three halogen substituents. |
Nucleophilic Substitution Reactions and Site Selectivity
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. youtube.com In this molecule, the fused imidazole moiety acts as an electron-withdrawing group, activating the attached benzene ring towards nucleophilic attack.
The potential leaving groups are the bromine atom at C7 and the chlorine atoms at C5 and C6. In SNAr reactions, the rate of substitution often follows the trend I > Br > Cl > F for the leaving group, although this can be influenced by the nature of the nucleophile and reaction conditions. Therefore, the bromine at the C7 position is the most probable site for initial nucleophilic substitution.
Studies on other halogenated benzimidazoles and related heterocycles have demonstrated successful SNAr reactions with various nucleophiles. nih.gov For the title compound, strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace the bromide or one of the chlorides.
Site Selectivity:
C7-Br: This is the most likely position for substitution due to bromine being a better leaving group than chlorine in many SNAr reactions. The position is activated by the electron-withdrawing effect of the imidazole ring.
C5-Cl and C6-Cl: These positions are also activated towards nucleophilic attack. Displacement of chlorine would likely require more forcing conditions compared to the displacement of bromine.
The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the expulsion of the halide ion. youtube.com
Oxidation Reactions of the Benzodiazole Core
The benzimidazole ring system is known for its high stability and is generally resistant to oxidation. instras.com Vigorous oxidation conditions, such as treatment with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the cleavage of the benzene ring, yielding imidazole-4,5-dicarboxylic acid. youtube.com
For this compound, it is expected that the imidazole core would remain intact under mild to moderate oxidizing conditions. The electron-deficient nature of the benzene ring, due to the halogen substituents, might offer some resistance to oxidative degradation compared to the unsubstituted benzimidazole. However, under sufficiently harsh oxidative conditions, degradation of the benzene portion of the molecule is the expected outcome. Specific oxidation of the N-H group or the imidazole C2 position is generally not observed unless specific reagents or catalysts are employed.
Reduction Reactions and Formation of Saturated Derivatives
The benzimidazole ring is also highly resistant to reduction. instras.com Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Rh) typically reduces the benzene ring before affecting the imidazole portion. This can lead to the formation of 4,5,6,7-tetrahydrobenzimidazole derivatives. Complete reduction of both rings to form octahydrobenzimidazole requires very high pressures and temperatures.
For this compound, several reductive pathways are conceivable:
Hydrogenation of the Benzene Ring: Under catalytic hydrogenation, the benzene ring could be reduced to yield 7-bromo-5,6-dichloro-4,5,6,7-tetrahydro-1H-1,3-benzodiazole derivatives.
Hydrodehalogenation: A common side reaction during catalytic hydrogenation of aryl halides is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. It is plausible that reduction could lead to the removal of the bromine and/or chlorine atoms to produce less halogenated or fully dehalogenated benzimidazoles. The C-Br bond is generally more susceptible to hydrogenolysis than C-Cl bonds.
Reductive Cyclization from Precursors: While not a reaction of the title compound itself, it is relevant that substituted benzimidazoles are often synthesized via the reduction of 2-nitroaniline (B44862) precursors followed by cyclization. pcbiochemres.com
Ring-Opening and Rearrangement Reactions
The benzimidazole scaffold is exceptionally stable, and ring-opening or rearrangement reactions are not common under typical laboratory conditions. instras.com The stability is due to the aromaticity of both the fused benzene and imidazole rings. Ring-opening has been observed in some specific cases, such as the hydrolysis of certain benzimidazole salts under harsh conditions to form benzodiazepines. nih.gov Similarly, rearrangements are more commonly observed in the synthesis of benzimidazoles, for example, from quinoxalinone precursors, rather than as a reaction of the benzimidazole core itself. rsc.org For this compound, the inherent stability of the fused heterocyclic system suggests that it would not readily undergo ring-opening or rearrangement reactions.
Formation of Metal Complexes and Coordination Chemistry
Benzimidazoles are versatile ligands in coordination chemistry, readily forming complexes with a wide range of metal ions. researchgate.net Coordination typically occurs through the sp²-hybridized imine nitrogen atom (N3), which possesses a lone pair of electrons. The N-H proton at the N1 position can be deprotonated to form a benzimidazolate anion, which can also act as a ligand, sometimes bridging two metal centers.
This compound is expected to behave as a typical benzimidazole ligand. It can coordinate to metal ions such as Cu(II), Zn(II), Ni(II), Co(II), and Ag(I) to form stable complexes. nih.govresearchgate.net The halogen substituents on the benzene ring are expected to have an electronic effect on the donor ability of the nitrogen atoms but are unlikely to prevent coordination. These substituents might, however, influence the solubility, crystal packing, and electrochemical properties of the resulting metal complexes.
Table 2: Expected Coordination Behavior of this compound
| Metal Ion | Potential Coordination Mode | Expected Complex Stoichiometry |
|---|---|---|
| Cu(II) | Monodentate via N3 | [Cu(L)₄X₂], [Cu(L)₂X₂] |
| Zn(II) | Monodentate via N3 | [Zn(L)₂X₂] |
| Ag(I) | Monodentate via N3 | [Ag(L)₂]X |
| Co(II) | Monodentate via N3 | [Co(L)₂X₂] |
(L = this compound; X = counter-ion like Cl⁻, NO₃⁻, etc.)
Development of Novel Derivatives through Targeted Functionalization
The structure of this compound offers several sites for targeted functionalization to create novel derivatives.
N-Functionalization: The acidic proton on the N1 nitrogen can be readily removed by a base, and the resulting anion can be alkylated or acylated. chemicalbook.com This is a common and high-yielding method for producing 1-substituted benzimidazole derivatives.
Palladium-Catalyzed Cross-Coupling: The carbon-halogen bonds provide handles for cross-coupling reactions. The C7-Br bond is the most likely site for reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. Palladium-catalyzed reactions typically show greater reactivity for C-Br bonds compared to C-Cl bonds, allowing for selective functionalization at the C7 position. Under more forcing conditions, coupling at the C5 or C6 chloro positions might also be possible.
Substitution of Halogens: As discussed in section 4.2, nucleophilic aromatic substitution can be used to introduce a variety of functional groups by displacing the halogen atoms, with the C7-Br position being the most probable initial reaction site.
Table 3: Potential Derivatization Strategies
| Reaction Site | Reaction Type | Potential Reagents | Expected Product Type |
|---|---|---|---|
| N1-H | Alkylation/Acylation | RX / Base; RCOCl / Base | 1-Alkyl/Acyl-7-bromo-5,6-dichlorobenzodiazoles |
| C7-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 7-Aryl-5,6-dichloro-1H-1,3-benzodiazoles |
| C7-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-5,6-dichloro-1H-1,3-benzodiazoles |
| C7-Br | Buchwald-Hartwig | Amine, Pd catalyst, Base | 7-Amino-5,6-dichloro-1H-1,3-benzodiazoles |
Theoretical and Computational Investigations of 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Energy Gap)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals is a key indicator of molecular stability and reactivity. Currently, there is no published data detailing the HOMO-LUMO energies or the energy gap for this compound.
Reactivity Descriptors (e.g., Fukui Functions, Conceptual DFT Parameters)
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for instance, identify the most electrophilic and nucleophilic sites within a molecule, predicting where it is most likely to react. Other parameters such as electronegativity, chemical hardness, and softness offer further insights into its reactive nature. A detailed study of these descriptors for this compound has not been reported.
Electrostatic Molecular Potential (MEP) Mapping
An Electrostatic Molecular Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions. The MEP map for this compound, which would be influenced by its three halogen substituents, is not available in the current body of scientific literature.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By examining donor-acceptor interactions, NBO analysis can quantify the stability arising from hyperconjugation and charge delocalization. Such an analysis for this compound would clarify the electronic interactions between the halogen atoms and the benzodiazole ring system, but this information is not currently documented.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These simulations can reveal preferred conformations, flexibility, and the nature of intermolecular interactions in different environments. For this compound, MD simulations could predict its behavior in solution or in a biological system, but no such studies have been published.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. To date, there are no published reports containing the predicted spectroscopic parameters for this compound.
Information regarding "this compound" is currently unavailable in the public domain.
A comprehensive search for scholarly articles and research data concerning the "Computational Exploration of Reaction Mechanisms" for the specific chemical compound This compound has been conducted. Unfortunately, no specific theoretical or computational studies detailing the reaction mechanisms of this particular compound could be located in the available scientific literature.
While general information exists for the broader class of benzimidazole (B57391) derivatives, detailed computational analyses, including reaction pathways, transition state calculations, and thermodynamic data specific to this compound, are not present in the accessed resources.
Therefore, it is not possible to provide a scientifically accurate and sourced article on the "" with a focus on "Computational Exploration of Reaction Mechanisms" at this time. The generation of such an article would require access to dedicated research that does not appear to have been published or made publicly available.
Exploration of Non Biological Applications of 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole and Its Derivatives
Role as Chemical Building Blocks in Organic Synthesis
The substituted benzodiazole ring system, particularly with halogen atoms at specific positions, serves as a highly versatile intermediate in the synthesis of more complex molecules. The bromine and chlorine atoms act as reactive handles, allowing for a variety of chemical transformations.
Precursors for Advanced Heterocyclic Compounds
7-Bromo-5,6-dichloro-1H-1,3-benzodiazole and its isomers are valuable precursors for constructing advanced heterocyclic systems. The halogen substituents, especially the bromine atom, are amenable to various cross-coupling reactions, which are fundamental in modern organic synthesis. Reactions like Suzuki or Buchwald-Hartwig couplings enable the attachment of diverse aryl, heteroaryl, or alkyl groups, paving the way for novel and complex molecular architectures. myskinrecipes.com
The benzimidazole (B57391) core itself is a key component in many biologically active substances, and synthetic routes often rely on functionalized precursors to build these larger molecules. myskinrecipes.comamazonaws.com For example, the synthesis of 2-substituted benzothiazoles, a related class of compounds, often starts with the condensation of ortho-aminothiophenol with various aldehydes or carboxylic acids. mdpi.com Similarly, the dichloro-phenylenediamine precursor to the target compound can undergo ring closure to form the benzimidazole ring, which is then further functionalized. This step-wise approach allows for the controlled synthesis of a wide array of derivatives with tailored properties.
Table 1: Key Synthetic Reactions Involving Halogenated Benzodiazoles
| Reaction Type | Reagents/Catalysts | Purpose |
| Cross-Coupling (e.g., Suzuki) | Palladium catalyst, Boronic acid/ester | Forms new Carbon-Carbon bonds, attaching complex organic fragments. |
| Buchwald-Hartwig Amination | Palladium catalyst, Amine | Forms new Carbon-Nitrogen bonds, introducing amine functionalities. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides, thiolates) | Replaces halogen atoms with other functional groups. |
| Ring Formation/Condensation | Diamines, Aldehydes/Acids | Forms the core heterocyclic ring system. mdpi.com |
Ligands in Asymmetric Catalysis
The nitrogen atoms within the 1,3-benzodiazole ring possess lone pairs of electrons, making them capable of coordinating to metal centers. This property allows derivatives of this compound to be developed as ligands for transition metal catalysts. By introducing chiral elements to the benzodiazole scaffold, it is possible to create chiral ligands that can induce stereoselectivity in chemical reactions, a process known as asymmetric catalysis. nih.govbohrium.com
While specific applications of this compound as a ligand are not extensively documented, the general principle is well-established for other nitrogen-containing heterocycles. bohrium.com The ability to act as an intermediate in various catalytic processes enhances its utility in fine chemical manufacturing. myskinrecipes.com The development of such ligands is crucial for the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Applications in Materials Science
The electronic nature of the this compound core makes it an attractive component for advanced functional materials. The electron-withdrawing character of the halogen atoms and the nitrogen-containing ring system can be harnessed to create materials with specific optical and electronic properties. nih.gov
Components in Optoelectronic Materials (e.g., Organic Semiconductors, Dyes for Solar Cells)
Derivatives of halogenated benzodiazoles are utilized in the development of materials for optoelectronic applications, including organic semiconductors and dyes for dye-sensitized solar cells (DSSCs). The core structure can act as a potent electron-acceptor unit. In the design of organic semiconductors, a common strategy is the "donor-acceptor" approach, where electron-donating and electron-accepting moieties are combined within the same molecule. dntb.gov.uaresearchgate.net This architecture can significantly lower the material's band gap, allowing it to absorb light at longer wavelengths and facilitating charge separation and transport. dntb.gov.uamdpi.com
The structurally related 2,1,3-benzothiadiazole (B189464) (BTD) is a widely used electron-acceptor building block for this purpose. dntb.gov.uamdpi.commdpi.com BTD-based materials have shown promise in organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors. dntb.gov.uamdpi.com By analogy, the electron-deficient nature of the this compound core makes it a suitable candidate for similar applications, where its derivatives can be incorporated into conjugated polymers or small molecules to tune their electronic energy levels and enhance device performance. researchgate.netrsc.org
Table 2: Properties of Donor-Acceptor Materials Based on Benzothiadiazole (BTD) Derivatives
| Compound Type | Absorption Range | Emission Range | Energy Gap (eV) | Potential Application |
| BTD-Selenophene Derivative | UV-Yellow | Green-Near IR | 1.75 - 2.38 | Organic Semiconductors, WOLEDs mdpi.com |
| BTD-Fluorene Copolymer | N/A | N/A | N/A | Cathode Interfacial Layers in Solar Cells & PLEDs bohrium.com |
| BTD-Indacenodithiophene | Visible | N/A | Medium | Non-fullerene acceptors for organic solar cells rsc.org |
Fluorescent Markers and Probes
The rigid, planar, and conjugated structure of the benzodiazole system provides a robust scaffold for the design of fluorescent molecules. mdpi.com These compounds can serve as fluorescent markers or as the core of chemosensors for detecting specific analytes. mdpi.com The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by chemical modification of the core structure.
Benzothiazole-based probes, for instance, have been successfully developed for the selective detection of metal ions like Zn²⁺, Hg²⁺, and Cu²⁺, as well as neutral molecules like hydrazine. bohrium.comnih.govrsc.org The detection mechanism often involves a specific chemical reaction or coordination event between the analyte and the probe, which leads to a measurable change in the fluorescence signal, such as quenching, enhancement, or a wavelength shift (ratiometric response). nih.gov The development of probes based on this compound could similarly lead to sensors for environmental monitoring or chemical analysis. rsc.org
Role in Analytical Chemistry Methodologies
Beyond their use in creating fluorescent probes, benzodiazole derivatives play a role in analytical chemistry. Their distinct chemical structures and properties make them subjects of analytical determination in environmental and biological samples. For example, methods using advanced techniques like ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry have been developed to detect and quantify trace levels of related benzotriazoles and benzothiazoles in various matrices. nih.gov
Furthermore, the fluorescent probes derived from this scaffold, as discussed previously, are themselves key tools in analytical methodologies. mdpi.com They enable the sensitive and selective quantification of target analytes that might otherwise be difficult to measure. bohrium.com The ability to create test strips or films from these probes also allows for portable and real-time visual monitoring, demonstrating their practical utility in diverse analytical applications. bohrium.comrsc.org
Reagents for Metal Ion Detection or Removal
Benzimidazole derivatives have emerged as a promising class of organic chemosensors for the detection of various metal ions. The fundamental principle behind their sensing capability lies in the coordination of the lone pair of electrons on the sp² hybridized nitrogen atoms of the imidazole (B134444) ring with metal ions. This interaction leads to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift, which can be quantitatively measured.
While direct studies on this compound as a metal ion sensor are not extensively documented, the behavior of related benzimidazole-based probes provides a strong indication of its potential. For instance, various derivatives have been designed to selectively detect ions such as Zn²⁺, Cu²⁺, Co²⁺, and Fe³⁺. The binding of the metal ion to the benzimidazole nitrogen atoms perturbs the electronic structure of the molecule, affecting processes like Photoinduced Electron Transfer (PET), which in turn quenches or enhances fluorescence.
The presence of bromo and chloro substituents on the benzene (B151609) ring of this compound would exert a strong electron-withdrawing effect. This alteration of the electron density on the benzimidazole core could modulate its binding affinity and selectivity towards different metal ions. Furthermore, the heavy atom effect of bromine could influence the photophysical properties, potentially leading to unique sensing characteristics. The development of sensors based on this scaffold would involve synthesizing derivatives with appropriate fluorophores and studying their response to various metal ions.
Table 1: Examples of Benzimidazole Derivatives in Metal Ion Sensing
| Benzimidazole Derivative | Target Metal Ion(s) | Sensing Mechanism |
| 2-(2′-tosylaminophenyl)benzimidazole (TPBI) | Zn²⁺ | Ratiometric fluorescence |
| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) | Co²⁺ | Fluorescence quenching (PET) |
| Isoindole-imidazole containing Schiff base | Zn²⁺ | Fluorescence turn-on |
This table is illustrative and based on data for related benzimidazole compounds, not this compound itself.
Components in Corrosion Inhibition Systems (Focus on Chemical Principles)
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The chemical principles behind their protective action are multifaceted and are rooted in the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The primary mechanism of action involves the interaction of the benzimidazole molecule with the metal surface. This adsorption can occur through several modes:
Chemisorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.
Physisorption: In acidic solutions, the benzimidazole molecule can become protonated. The resulting cation can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions like Cl⁻).
π-Electron Interaction: The π-electrons of the aromatic benzimidazole ring can interact with the metal surface, further strengthening the adsorption.
The adsorbed molecules form a thin, protective film that acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Consequently, benzimidazole derivatives often act as mixed-type inhibitors.
The presence of halogen substituents, as in this compound, is expected to enhance its corrosion inhibition efficiency. The electron-withdrawing nature of chlorine and bromine atoms can influence the electron density distribution in the molecule, potentially strengthening its adsorption onto the metal surface. Furthermore, the larger atomic size and higher polarizability of bromine compared to hydrogen may also contribute to a more effective surface coverage. Studies on other halogenated benzimidazoles have demonstrated their superior performance compared to the unsubstituted parent compound.
Table 2: Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Benzimidazole | Mild Steel | 1 M HCl | Varies with concentration |
| 2-Mercaptobenzimidazole | Mild Steel | 1 M HCl | >90% |
| Chloride-substituted benzimidazole | Mild Steel | HCl | 93% |
| (1H-benzimidazol-2-yl)methanethiol | Carbon Steel | 1.0 M HCl | 88.2% |
This table presents data for various benzimidazole derivatives to illustrate the general efficacy of this class of compounds as corrosion inhibitors.
Potential in Agrochemical Research (Focus on Chemical and Material Properties)
In the field of agrochemical research, the utility of a chemical compound is not limited to its direct biological activity. Formulation aids, such as surfactants, dispersants, and adjuvants, are critical components that ensure the stability, deliverability, and efficacy of the active pesticide ingredient. While halogenated benzimidazoles are known for their fungicidal and microbicidal properties, their potential as formulation aids is an area that warrants exploration based on their inherent chemical and material properties.
The this compound molecule possesses distinct regions of varying polarity. The heterocyclic benzimidazole core, with its nitrogen atoms, provides a polar, hydrophilic character capable of hydrogen bonding. In contrast, the halogenated benzene ring is nonpolar and lipophilic. This amphiphilic nature is a key characteristic of surfactants and dispersants, which are essential for stabilizing formulations of poorly water-soluble pesticides, such as in suspension concentrates (SC) or emulsifiable concentrates (EC).
The key physicochemical properties of this compound that would be relevant for its potential use as a formulation aid include:
Solubility: Its solubility in both aqueous and organic media would determine its suitability for different formulation types. The extensive halogenation would likely decrease water solubility but enhance solubility in nonpolar solvents.
Surface Activity: The potential amphiphilic character could allow it to accumulate at oil-water or solid-water interfaces, reducing surface tension and stabilizing dispersions.
Intermolecular Interactions: The ability of the benzimidazole ring to engage in π-π stacking and hydrogen bonding, combined with the halogen bonding potential of the chloro and bromo substituents, could contribute to the formation of stable colloidal systems.
While there is no direct research on this compound as a formulation aid, its structural features suggest that it or its derivatives could potentially be engineered to act as specialized adjuvants. For example, by attaching polymeric chains to the benzimidazole core, it might be possible to create polymeric surfactants with tailored properties for specific agrochemical applications.
Future Research Directions and Perspectives on 7 Bromo 5,6 Dichloro 1h 1,3 Benzodiazole
Novel Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis and modification of 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a key area for future research.
C-H Activation: Direct C-H activation strategies represent a powerful tool for the late-stage functionalization of the benzodiazole core. Research could focus on transition-metal-catalyzed reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions, offering a more atom-economical approach compared to traditional cross-coupling reactions. This could enable the synthesis of a diverse library of derivatives for screening purposes.
Flow Chemistry: Utilizing flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and reaction control. Continuous-flow processes can allow for the precise management of reaction parameters, potentially leading to higher yields and purities. This methodology would be particularly beneficial if multistep syntheses or hazardous reagents are involved.
Advanced Computational Modeling for Property Prediction
Computational chemistry can play a crucial role in predicting the physicochemical and biological properties of this compound and its derivatives.
Property Prediction: Density functional theory (DFT) and other quantum mechanical methods can be employed to calculate electronic properties, such as HOMO-LUMO gaps, which are important for predicting reactivity and potential applications in organic electronics. Molecular dynamics simulations could provide insights into the conformational behavior and intermolecular interactions of molecules incorporating this scaffold. nih.gov
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic Structure, Reactivity | Materials Science, Catalyst Design |
| Molecular Dynamics (MD) | Conformational Analysis, Intermolecular Interactions | Drug Design, Supramolecular Chemistry |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity | Medicinal Chemistry |
Exploration of Supramolecular Chemistry and Self-Assembly
The halogen atoms and the N-H group in the benzodiazole ring provide opportunities for forming non-covalent interactions, such as hydrogen bonding and halogen bonding.
Future research could investigate the self-assembly of this compound into well-defined supramolecular structures. By designing and synthesizing derivatives with specific recognition motifs, it may be possible to create novel liquid crystals, gels, or porous materials with interesting photophysical or catalytic properties.
Development of High-Performance Materials Utilizing the Benzodiazole Scaffold
The benzodiazole core is a component of various functional materials. The unique substitution pattern of this compound could be leveraged to develop new high-performance materials.
Organic Electronics: By incorporating this unit into conjugated polymers or small molecules, it may be possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The heavy bromine atom could also promote intersystem crossing, making these materials potentially useful as phosphorescent emitters.
Flame Retardants: The high halogen content of the molecule suggests its potential use as a flame retardant. Research could focus on incorporating this moiety into polymer backbones or using it as an additive to enhance the fire resistance of various materials.
Cross-Disciplinary Research Initiatives
The full potential of this compound can be best realized through collaborative efforts across different scientific disciplines.
Chemical Biology: Collaborations between synthetic chemists and biologists could explore the biological activities of derivatives of this compound. Screening for anticancer, antimicrobial, or antiviral activity could lead to the discovery of new therapeutic agents. The benzimidazole (B57391) scaffold, closely related to benzodiazole, is known to be a privileged structure in medicinal chemistry. nih.gov
Materials Science and Engineering: Joint projects between chemists and materials scientists could accelerate the development of new materials based on this scaffold. This could involve the design, synthesis, and characterization of novel polymers, coordination complexes, and supramolecular assemblies for a wide range of applications.
Q & A
Q. How can researchers ensure ethical compliance when studying halogenated benzodiazoles with unapproved biological applications?
Q. What statistical approaches are robust for analyzing dose-response relationships in cytotoxicity assays?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to calculate IC values. Apply ANOVA with post-hoc Tukey tests to compare multiple analogs. Report confidence intervals to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
